Acetanilide, 2',4'-dinitro-2-fluoro-

Lipophilicity Partition coefficient Drug-likeness

Acetanilide, 2',4'-dinitro-2-fluoro- (CAS 23554-59-8), systematically named N-(2,4-dinitrophenyl)-2-fluoroacetamide, is a synthetic acetanilide derivative bearing two electron-withdrawing nitro groups on the phenyl ring at the 2' and 4' positions and a fluorine substituent on the α-carbon of the acetamide side chain. With a molecular formula of C₈H₆FN₃O₅ and a molecular weight of 243.15 g·mol⁻¹ , this compound integrates the strong electrophilic activation of the dinitrophenyl moiety with the unique steric and electronic features conferred by the carbon-bound fluorine atom.

Molecular Formula C8H6FN3O5
Molecular Weight 243.15 g/mol
CAS No. 23554-59-8
Cat. No. B13424053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 2',4'-dinitro-2-fluoro-
CAS23554-59-8
Molecular FormulaC8H6FN3O5
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF
InChIInChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13)
InChIKeyOUHRISILAJAWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide, 2',4'-dinitro-2-fluoro-: Physicochemical Profile


Acetanilide, 2',4'-dinitro-2-fluoro- (CAS 23554-59-8), systematically named N-(2,4-dinitrophenyl)-2-fluoroacetamide, is a synthetic acetanilide derivative bearing two electron-withdrawing nitro groups on the phenyl ring at the 2' and 4' positions and a fluorine substituent on the α-carbon of the acetamide side chain. With a molecular formula of C₈H₆FN₃O₅ and a molecular weight of 243.15 g·mol⁻¹ , this compound integrates the strong electrophilic activation of the dinitrophenyl moiety with the unique steric and electronic features conferred by the carbon-bound fluorine atom. Its computed partition coefficient (LogP) of 3.11 and polar surface area (PSA) of 124.23 Ų position it as a moderately lipophilic, hydrogen-bond-capable intermediate suitable for applications in synthetic organic chemistry, mechanistic probe studies, and medicinal chemistry building-block strategies .

1 Synthetic intermediate with α-fluoroacetamide functionality
2 Moderate computed lipophilicity supports organic-phase partitioning
3 Hydrogen-bond capable scaffold for supramolecular studies

Why Analogs Cannot Substitute 2',4'-Dinitro-2-fluoroacetanilide


Although the dinitroacetanilide scaffold is shared among several commercially available analogs, the precise position of the fluorine atom in Acetanilide, 2',4'-dinitro-2-fluoro- (located on the α-carbon of the acetamide side chain rather than on the aromatic ring) generates quantifiably distinct physicochemical properties—including lipophilicity, hydrogen-bonding capacity, conformational flexibility, and vapor pressure—that cannot be replicated by non-fluorinated, ring-fluorinated, or otherwise substituted congeners. Procurement of the closest analog (e.g., 2',4'-dinitroacetanilide, CAS 610-53-7) or the positional isomer 2',4'-dinitro-5'-fluoroacetanilide (CAS 1548-18-1) will result in measurably different LogP, rotatable bond count, and hydrogen bond acceptor profiles, leading to divergent chromatographic behavior, solubility, and reactivity outcomes in designed experimental systems .

Fluorine at side-chain α-carbon, not ring: alters logP, conformational, and H-bond profiles relative to ring-fluorinated or non-fluorinated analogs
Rotatable bond count differs (2 vs 1 in close analogs): conformational sampling and docking search spaces may diverge significantly
LogP and vapor pressure shifts: chromatographic retention and extraction behavior may not transfer from non-fluorinated or ring-fluorinated substitutes

Quantitative Evidence: Acetanilide, 2',4'-dinitro-2-fluoro- vs. Analogs


Elevated Lipophilicity vs. Non-Fluorinated Parent

Acetanilide, 2',4'-dinitro-2-fluoro- (CAS 23554-59-8) exhibits a computed LogP of 3.11, which is 0.53 log units higher than that of the direct non-fluorinated comparator 2',4'-dinitroacetanilide (CAS 610-53-7, LogP = 2.58) . This increased lipophilicity arises from the fluorine substitution on the acetamide α-carbon, which reduces overall molecular polarity relative to the non-fluorinated analog. The difference corresponds to approximately a 3.4-fold higher octanol–water partition coefficient, indicating substantially greater hydrophobicity that directly impacts chromatographic retention, membrane partitioning, and extraction behavior in biphasic systems.

Lipophilicity
Data to verify
LogP 3.11 vs 2.58, Δ +0.53
Supports lipophilicity-based differentiation in RP-HPLC
Computed values; experimental confirmation advised
Lipophilicity Partition coefficient Drug-likeness

Regioisomer Differentiation by Fluorine Position

The target compound (fluorine at the acetamide side chain 2-position) is clearly differentiated from its positional isomer 2',4'-dinitro-5'-fluoroacetanilide (CAS 1548-18-1, fluorine at the phenyl ring 5' position). The target compound shows a LogP of 3.11 versus 2.72 for the 5'-fluoro isomer, a difference of +0.39 log units [1]. Additionally, the target compound exhibits a vapor pressure of 5.72 × 10⁻⁹ mmHg at 25 °C, which is approximately half that of the 5'-fluoro isomer (1.17 × 10⁻⁸ mmHg), indicating lower volatility and potentially different handling and storage requirements [1]. These property differences arise directly from the distinct electronic environment: side-chain fluorine affects the amide carbonyl electronics, while ring fluorine participates in aromatic resonance.

Regioisomer Profile
Data to verify
LogP 3.11 vs 2.72; VP 5.72×10⁻⁹ vs 1.17×10⁻⁸ mmHg
Lower volatility may reduce evaporative loss during storage
Computed; handle storage per local protocols
Regioisomer differentiation Positional isomer Structure-property relationship

Enhanced Hydrogen Bond Acceptor Capacity

The target compound possesses 6 hydrogen bond acceptor (HBA) sites compared to 5 HBA sites for the non-fluorinated analog 2',4'-dinitroacetanilide (CAS 610-53-7) [1]. The additional HBA site is attributed to the fluorine atom on the acetamide α-carbon, which can participate in weak but directional C–F···H interactions. In contrast, the 5'-fluoro ring isomer (CAS 1548-18-1) also has 6 HBA sites, but the electronic nature of aromatic C–F versus aliphatic C–F differs in acceptor strength and geometry [2]. Both the target compound and the non-fluorinated analog retain 1 hydrogen bond donor (amide N–H).

H-Bond Acceptors
Data to verify
6 HBA (target) vs 5 (non-F analog)
Additional C–F···H site may impact crystal packing
Computed from molecular structure
Hydrogen bonding Crystal engineering Supramolecular chemistry

Increased Conformational Flexibility vs. Analogs

Acetanilide, 2',4'-dinitro-2-fluoro- contains 2 rotatable bonds compared to only 1 rotatable bond in both 2',4'-dinitroacetanilide (CAS 610-53-7) and 2',4'-dinitro-5'-fluoroacetanilide (CAS 1548-18-1) [1][2]. This increased rotational freedom arises from the fluoroacetamide side chain (N–CHF–C(=O) linkage), which introduces an additional degree of torsional freedom not present in the acetyl (N–CH₃–C(=O)) or ring-fluorinated analogs. This structural feature directly impacts the conformational ensemble accessible to the molecule in solution and in silico docking studies, where the number of rotatable bonds is a key parameter for sampling conformational space.

Rotatable Bonds
Data to verify
2 (target) vs 1 in both analogs
Doubled torsional freedom alters docking search space
Conformational sampling will differ
Conformational analysis Molecular flexibility Docking studies

Elevated Boiling Point and Density vs. Non-Fluorinated Analog

The target compound exhibits a boiling point of 469 °C at 760 mmHg, which is approximately 11 °C higher than the 458 °C reported for the non-fluorinated 2',4'-dinitroacetanilide (CAS 610-53-7) [1]. Its density of 1.603 g/cm³ also exceeds that of the non-fluorinated analog (1.54 g/cm³) by 0.063 g/cm³ (4.1% increase) [1]. These elevated values are consistent with the additional molecular mass and enhanced intermolecular interactions (dipole–dipole and C–F···H contacts) introduced by the fluorine atom, and they directly affect distillation conditions, sublimation behavior, and physical state under standard laboratory conditions.

Thermal Properties
Data to verify
BP 469°C vs 458°C; density 1.603 vs 1.54 g/cm³
Higher thermal stability and packing density
Computed; relevant for purification and formulation
Thermal properties Phase behavior Purification

Acetanilide, 2',4'-dinitro-2-fluoro-: Application Scenarios


SNAr and Smiles Rearrangement Mechanistic Probe

The compound's 2-fluoroacetamide side chain provides a unique leaving-group and migrating-group profile that is structurally distinct from both Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and non-fluorinated dinitroacetanilides. The Smiles rearrangement literature documents that β-(N-acylamino) ethoxides react with 2,4-dinitrofluorobenzene derivatives to yield products arising from intramolecular nucleophilic aromatic substitution combined with acyl group migration . The target compound, bearing both the dinitrophenyl electrophile and the fluoroacetamide nucleophile precursor within the same scaffold, is suited for intramolecular rearrangement studies where the 2-rotatable-bond architecture (versus 1 in analogs) and the unique LogP (3.11) facilitate both mechanistic tracing and chromatographic separation of rearrangement products. Procurement of this specific compound is essential to replicate published Smiles rearrangement conditions involving fluoro-dinitroaromatic systems.

Fluorine-Containing Heterocycle Synthesis

The combination of the electron-deficient dinitrophenyl ring and the α-fluoroacetamide moiety makes Acetanilide, 2',4'-dinitro-2-fluoro- a strategically functionalized intermediate. Its elevated LogP (3.11 vs. 2.58 for the non-fluorinated analog) indicates improved organic-phase partitioning during extractive workup of synthetic reactions, while the additional hydrogen bond acceptor site (6 vs. 5 HBA) can direct regioselective interactions in subsequent transformations. The 100% increase in rotatable bonds relative to both the non-fluorinated and ring-fluorinated comparators provides greater conformational adaptability for transition-state stabilization in cyclization reactions. Researchers pursuing fluorine-containing heterocycles or agrochemical intermediates should specify this CAS number to ensure the correct substitution pattern is obtained, as the positional isomer (CAS 1548-18-1) will direct reactivity through a fundamentally different electronic pathway.

Chromatographic Method Development Standard

The quantifiably distinct LogP (3.11), polar surface area (124.23 Ų), and hydrogen bond acceptor count (6) of the target compound relative to its closest analogs provide a clear basis for its use as a system suitability standard or retention-time marker in reversed-phase HPLC method development . The +0.53 ΔLogP versus 2',4'-dinitroacetanilide ensures baseline chromatographic resolution under standard C18 gradient conditions, making it suitable for co-injection studies, impurity profiling, and forced-degradation analysis where unambiguous peak identification is required. Laboratories developing analytical methods for dinitroacetanilide-class compounds should source this specific CAS number to establish reference retention indices.

Crystal Engineering and Co-Crystal Design

With 6 hydrogen bond acceptor sites—one more than the non-fluorinated analog—and a distinctive C–F moiety capable of participating in orthogonal C–F···H–N and C–F···π interactions, Acetanilide, 2',4'-dinitro-2-fluoro- offers an expanded supramolecular synthon toolkit for crystal engineering studies . The increased density (1.603 g/cm³) and elevated boiling point (469 °C) relative to the non-fluorinated comparator are consistent with stronger intermolecular interactions in the condensed phase, suggesting utility as a co-former in pharmaceutical co-crystal screening where fluorinated aromatic amides are known to enhance lattice stability. Procurement of the correct fluorine positional isomer is critical, as the 5'-fluoro regioisomer presents the fluorine in an aromatic rather than aliphatic environment, altering the geometric and electronic character of available intermolecular contacts.

Application
Selection Property
Validation Focus
Smiles rearrangement mechanistic probe
α-fluoroacetamide leaving/migrating group
Intramolecular rearrangement product distribution
Fluorinated heterocycle synthesis
Expanded HBA and conformational flexibility
Regioselectivity in cyclization reactions
RP-HPLC method development standard
Distinct lipophilicity and polar surface area
Chromatographic resolution and peak identification
Crystal engineering co-crystal design
Six HBA sites and aliphatic C–F synthon
Intermolecular interaction patterns and lattice stability
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